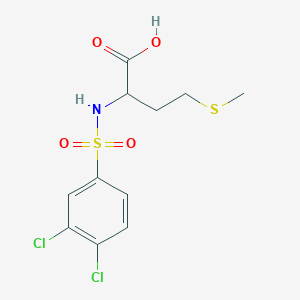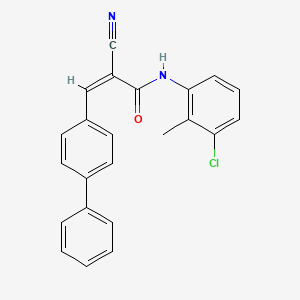
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential application in scientific research. CCPA belongs to the chemical class of enamide and has a molecular weight of 381.89 g/mol.
作用機序
The mechanism of action of CCPA involves the activation of adenosine A1 receptors, which are coupled to Gi/o proteins. Upon activation, the Gi/o proteins inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, indicating its potential application in the treatment of neurological disorders. CCPA has also been shown to have anti-inflammatory and antioxidant properties, indicating its potential application in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
CCPA has several advantages as a research tool. It is a highly selective agonist of the adenosine A1 receptor, which allows for the precise modulation of neuronal activity. It is also relatively stable and can be easily synthesized in large quantities. However, CCPA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be challenging to administer CCPA to animals, as it is not very soluble in water.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the investigation of its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties and its potential application in the treatment of inflammatory and neurodegenerative diseases. Additionally, the development of more stable and water-soluble analogs of CCPA could enhance its research potential.
合成法
The synthesis of CCPA involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-phenylbenzylamine to form an intermediate, which is then reacted with ethyl cyanoacetate to yield CCPA. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The yield of CCPA obtained from this method is typically high, and the purity can be further enhanced using column chromatography.
科学的研究の応用
CCPA has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CCPA has been shown to modulate the activity of dopaminergic, glutamatergic, and GABAergic neurons, indicating its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy.
特性
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-21(24)8-5-9-22(16)26-23(27)20(15-25)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-14H,1H3,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDHRVULBQURO-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
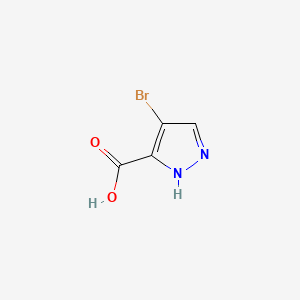
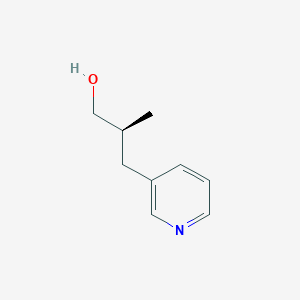


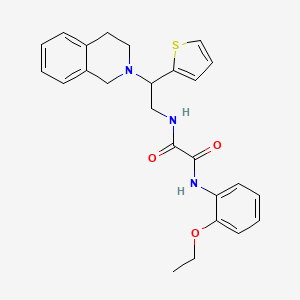
![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
